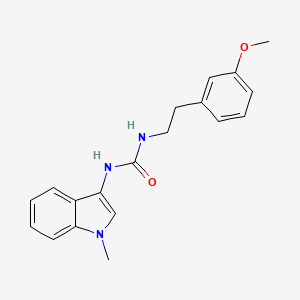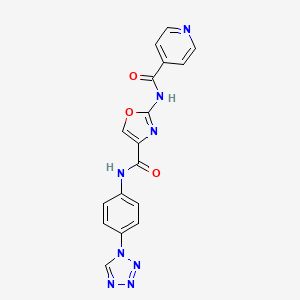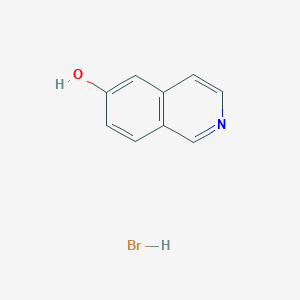
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as BU-48, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It was first synthesized in 2012 by researchers from the University of California, Irvine, and has since been the subject of numerous scientific studies. BU-48 has been found to exhibit potent activity at the cannabinoid receptor CB2, which is primarily expressed in immune cells and is involved in various physiological processes, including inflammation and immune response.
Applications De Recherche Scientifique
Antitumor Activities
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds have been studied for their antitumor properties. A study by Hu et al. (2018) focused on the synthesis, crystal structure, and antitumor activities of a similar compound, demonstrating significant antitumor activity and interactions with the CDK4 protein, an important target in cancer research (Hu et al., 2018).
Antimicrobial Evaluation
Compounds structurally related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their antimicrobial properties. Rani et al. (2014) synthesized novel imidazole ureas and carboxamides, assessing their antimicrobial effectiveness (Rani et al., 2014).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of compounds related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. Peet (1987) investigated the reactions and synthesis of similar compounds, providing insights into their chemical structures and potential applications (Peet, 1987).
Enzyme Inhibition and Potential Therapeutic Applications
Several studies have explored the enzyme inhibition properties of compounds structurally similar to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. For example, Vidaluc et al. (1995) synthesized and assessed compounds for antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative conditions (Vidaluc et al., 1995).
Potential for Treating Depression
Matzen et al. (2000) researched compounds with structural similarities for their potential use in treating depression, focusing on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, which are key targets in the pharmacotherapy of depression (Matzen et al., 2000).
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYRMHUFRZPANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)





![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)



